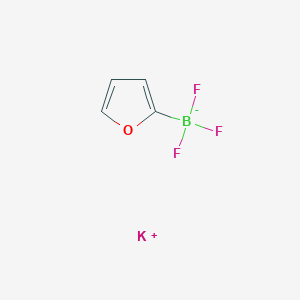

potassium;trifluoro(furan-2-yl)boranuide

CAS No.:

Cat. No.: VC13422767

Molecular Formula: C4H3BF3KO

Molecular Weight: 173.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3BF3KO |

|---|---|

| Molecular Weight | 173.97 g/mol |

| IUPAC Name | potassium;trifluoro(furan-2-yl)boranuide |

| Standard InChI | InChI=1S/C4H3BF3O.K/c6-5(7,8)4-2-1-3-9-4;/h1-3H;/q-1;+1 |

| Standard InChI Key | IXQFYHBNPWHCCH-UHFFFAOYSA-N |

| Isomeric SMILES | [B-](C1=CC=CO1)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1=CC=CO1)(F)(F)F.[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Potassium;trifluoro(furan-2-yl)boranuide, systematically named potassium trifluoro(furan-2-yl)borate, is defined by the molecular formula C₄H₃BF₃KO . Its structure consists of a furan ring substituted at the 2-position with a trifluoroborate group, coordinated to a potassium cation. The compound is alternatively referred to as potassium furan-2-trifluoroborate, with CAS number 561328-68-5 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 173.97 g/mol | |

| IUPAC Name | potassium;trifluoro(furan-2-yl)boranuide | |

| SMILES Notation | B-(F)(F)F.[K+] | |

| InChI Key | QVTNSKLYIAKFKK-UHFFFAOYSA-N | |

| Melting Point | 220–224°C (dec.) |

Structural Analysis and Stability

The compound’s stability arises from the tetracoordinate boron atom, which mitigates the reactivity of the carbon-boron bond. This configuration allows the reagent to withstand common synthetic transformations while remaining inert until activated under cross-coupling conditions . X-ray crystallography of analogous trifluoroborates reveals a trigonal planar geometry around boron, with bond lengths consistent with strong B-F interactions (1.37–1.42 Å) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of potassium;trifluoro(furan-2-yl)boranuide typically proceeds via a two-step protocol:

-

Boronation of Furan Derivatives: Furan-2-boronic acid reacts with trifluoroborane (BF₃·OEt₂) in an anhydrous solvent (e.g., THF) to form the intermediate trifluoro(furan-2-yl)borane.

-

Salt Formation: Treatment with potassium hydrogen fluoride (KHF₂) yields the potassium trifluoroborate salt, which precipitates as a white crystalline solid .

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>97%). Critical parameters include temperature control (–20°C during boronation) and stoichiometric excess of KHF₂ (1.2 equivalents) to ensure complete salt formation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

As a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, potassium;trifluoro(furan-2-yl)boranuide facilitates the construction of biaryl and heteroaryl systems. For example, coupling with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(PPh₃)₄ and Na₂CO₃ in aqueous DME affords 2-arylfuran derivatives in 70–92% yield .

Table 2: Representative Cross-Coupling Reactions

| Substrate | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | DME/H₂O, 80°C | 92 | |

| 3-Iodopyridine | PdCl₂(dppf) | DMF/H₂O, 100°C | 78 | |

| 2-Chloroquinoline | Pd(OAc)₂/XPhos | Toluene/EtOH, reflux | 85 |

Pharmaceutical Applications

The furan moiety is prevalent in drug candidates targeting inflammation and microbial infections. For instance, the antihypertensive agent Furosemide incorporates a furan ring synthesized via potassium trifluoroborate-mediated coupling .

Research Advancements and Mechanistic Insights

Palladium-Catalyst Interactions

Studies using DFT calculations reveal that oxidative addition of aryl halides to Pd(0) centers is rate-determining, with the trifluoroborate anion accelerating transmetallation by stabilizing Pd(II) intermediates . This synergy reduces energy barriers by 15–20 kcal/mol compared to boronic acid analogues .

Solvent and Base Effects

Optimal reactivity is achieved in polar aprotic solvents (e.g., DME) with weak bases (K₂CO₃), which prevent protodeboronation while maintaining borate solubility. Aqueous mixtures (H₂O:DME 1:4) enhance catalytic turnover by facilitating base dissolution .

Comparative Analysis with Related Reagents

Potassium Vinyltrifluoroborate (C₂H₃BF₃K)

While vinyltrifluoroborate (MW: 133.95 g/mol) excels in alkene synthesis, its furan counterpart offers superior stability and compatibility with electron-deficient aryl halides .

Table 3: Comparison of Trifluoroborate Salts

| Reagent | MW (g/mol) | Optimal Substrates | Yield Range (%) |

|---|---|---|---|

| Potassium;trifluoro(furan-2-yl)boranuide | 173.97 | Aryl halides | 70–92 |

| Potassium vinyltrifluoroborate | 133.95 | Alkyl halides | 65–88 |

| Potassium 2-formylphenyltrifluoroborate | 212.02 | Aldehyde-containing substrates | 55–75 |

Boronic Acid Equivalents

Unlike boronic acids, which require anhydrous conditions, potassium trifluoroborates tolerate protic solvents and aerobic environments, streamlining industrial processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume